molecular formula C6H4N4 B14761559 Pyrazino[2,3-d]pyridazine CAS No. 254-95-5

Pyrazino[2,3-d]pyridazine

Cat. No.: B14761559
CAS No.: 254-95-5
M. Wt: 132.12 g/mol
InChI Key: XFEVEGNEHPLFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazino[2,3-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a pyrazine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazino[2,3-d]pyridazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which efficiently produces 1,6-dihydropyridazines that can be converted to biologically important pyridazines in the presence of sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Pyrazino[2,3-d]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield pyridazine-3,6-diones, while reduction reactions can produce dihydropyridazines

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazino[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, some derivatives of this compound have been shown to inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pyrazino[2,3-d]pyridazine include other diazines such as pyridazine, pyrimidine, and pyrazine. These compounds share a common feature of having nitrogen atoms in their ring systems but differ in their specific arrangements and properties .

Uniqueness: this compound is unique due to its fused ring system, which imparts distinct physicochemical properties and biological activities. Compared to other diazines, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

254-95-5

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

pyrazino[2,3-d]pyridazine

InChI

InChI=1S/C6H4N4/c1-2-8-6-4-10-9-3-5(6)7-1/h1-4H

InChI Key

XFEVEGNEHPLFGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=NN=CC2=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.